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Cat. No.: B117949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,2,6,6-Tetramethylpiperidin-4-one, commonly known by the trivial name triacetonamine, is a

versatile heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of

a wide range of valuable chemicals, most notably hindered amine light stabilizers (HALS) and

the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). Its sterically hindered

amine structure imparts unique properties to its derivatives, making them effective as radical

scavengers and photostabilizers for polymers. This technical guide provides an in-depth

overview of the nomenclature, physicochemical properties, synthesis, and key applications of

triacetonamine.

IUPAC Nomenclature and Synonyms
The correct and preferred IUPAC name for triacetonamine is 2,2,6,6-tetramethylpiperidin-4-

one.[1] However, it is widely recognized in scientific literature and commercial applications

under various synonyms.
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Synonym Reference

Triacetonamine [1]

Triacetone amine [1]

4-Oxo-2,2,6,6-tetramethylpiperidine [1]

TAA [2]

Tempidon [3]

Vincubine [1]

Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of 2,2,6,6-

tetramethylpiperidin-4-one is essential for its handling, characterization, and application in

synthesis.

Physical Properties
Property Value Reference

Molecular Formula C₉H₁₇NO [3]

Molecular Weight 155.24 g/mol [3]

Appearance
White to light yellow crystalline

powder or solid
[2]

Melting Point 34-36 °C

Boiling Point 205-207 °C

Solubility

Soluble in water, acetone,

ethanol, ether, and chloroform.

Insoluble in petroleum ether.

[2]

Spectroscopic Data
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Assignment
Chemical Shift (δ) in

ppm
Solvent Reference

-NH 1.5 - 2.0 (broad s) CDCl₃

-CH₂- 2.3 - 2.5 (s) CDCl₃

-C(CH₃)₂ 1.1 - 1.3 (s) CDCl₃

Assignment
Chemical Shift (δ) in

ppm
Solvent Reference

C=O ~210 CDCl₃ [4]

-C(CH₃)₂ ~60 CDCl₃ [4]

-CH₂- ~50 CDCl₃ [4]

-C(CH₃)₂ ~28 CDCl₃ [4]

Wavenumber (cm⁻¹) Assignment Reference

~3300 N-H stretch [5]

~2970 C-H stretch (aliphatic) [5]

~1715 C=O stretch (ketone) [5]

m/z Assignment Reference

155 [M]⁺ [6]

140 [M - CH₃]⁺ [6]

98 [6]

83 [6]

58 [6]
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Experimental Protocols
Synthesis of 2,2,6,6-Tetramethylpiperidin-4-one
(Triacetonamine)
The most common method for the synthesis of triacetonamine is the Robinson-Schöpf

condensation, which involves the reaction of acetone and ammonia in the presence of a

catalyst.

Materials:

Acetone

Ammonia (aqueous solution or gas)

Calcium chloride (or other Lewis acid catalysts)

Procedure:

A mixture of acetone and a catalytic amount of calcium chloride is prepared in a reaction

vessel.

Ammonia is introduced into the mixture, either as an aqueous solution or by bubbling

ammonia gas.

The reaction mixture is stirred at a controlled temperature, typically between 20-50°C, for

several hours to days. The progress of the reaction can be monitored by techniques such as

gas chromatography (GC).

Upon completion, the reaction mixture is worked up. This typically involves neutralization,

extraction with an organic solvent (e.g., diethyl ether or dichloromethane), and subsequent

purification.

Purification is usually achieved by distillation under reduced pressure or by crystallization of

the hydrate followed by dehydration.
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Synthesis of 2,2,6,6-Tetramethylpiperidine from
Triacetonamine (Wolff-Kishner Reduction)
Triacetonamine can be converted to 2,2,6,6-tetramethylpiperidine, a sterically hindered

secondary amine, via the Wolff-Kishner reduction.

Materials:

2,2,6,6-Tetramethylpiperidin-4-one (Triacetonamine)

Hydrazine hydrate

Potassium hydroxide (or sodium hydroxide)

A high-boiling solvent (e.g., diethylene glycol)

Procedure:

Triacetonamine and hydrazine hydrate are heated in a high-boiling solvent to form the

hydrazone intermediate. Water is removed from the reaction mixture.

A strong base, such as potassium hydroxide, is added to the reaction mixture.

The temperature is raised to facilitate the decomposition of the hydrazone, leading to the

formation of 2,2,6,6-tetramethylpiperidine and the evolution of nitrogen gas.

The product is then isolated by distillation from the reaction mixture.

Applications and Experimental Workflows
The primary application of 2,2,6,6-tetramethylpiperidin-4-one is as a precursor for the synthesis

of Hindered Amine Light Stabilizers (HALS). These compounds are highly effective in

protecting polymers from degradation induced by UV light and thermal stress.

Experimental Workflow: Synthesis of a HALS from
Triacetonamine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b117949?utm_src=pdf-body
https://www.benchchem.com/product/b117949?utm_src=pdf-body
https://www.benchchem.com/product/b117949?utm_src=pdf-body
https://www.benchchem.com/product/b117949?utm_src=pdf-body
https://www.benchchem.com/product/b117949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates a typical experimental workflow for the synthesis of a diester-

based HALS, a common type of polymeric light stabilizer.

Step 1: Reduction of Ketone

Step 2: Esterification
Step 3: Purification

2,2,6,6-Tetramethyl-
piperidin-4-one

(Triacetonamine)
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(e.g., NaBH₄)
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(e.g., Sebacic Acid)

Hindered Amine
Light Stabilizer

(Diester)

Purification
(e.g., Recrystallization,

Chromatography)
Purified HALS

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to 2,2,6,6-Tetramethylpiperidin-4-one
(Triacetonamine)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117949#correct-iupac-nomenclature-for-
triacetonamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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